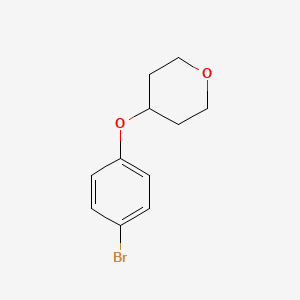

4-(4-Bromophenoxy)tetrahydro-2H-pyran

カタログ番号 B1284239

CAS番号:

215453-84-2

分子量: 257.12 g/mol

InChIキー: KFYXVTLWTKYPLL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“4-(4-Bromophenoxy)tetrahydro-2H-pyran” is a chemical compound with the CAS Number: 215453-84-2 and Linear Formula: C11H13BrO2 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of “4-(4-Bromophenoxy)tetrahydro-2H-pyran” is C11H13BrO2 . The InChI code is 1S/C11H13BrO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2 . The molecular weight is 257.12 g/mol .Physical And Chemical Properties Analysis

“4-(4-Bromophenoxy)tetrahydro-2H-pyran” is a solid at room temperature . It has a molecular weight of 257.12 g/mol . The compound has a topological polar surface area of 18.5 Ų .科学的研究の応用

- Summary of Application : “4-(4-Bromophenoxy)tetrahydro-2H-pyran” is used as a pharmaceutical intermediate . This means it is used in the production of pharmaceuticals.

- Methods of Application : While the exact methods of application can vary depending on the specific pharmaceutical being produced, it typically involves chemical reactions under controlled conditions. The compound can be used to produce 4-bromo-phenol at a temperature of 20°C .

- Results or Outcomes : The outcomes of using this compound as an intermediate can vary greatly depending on the specific pharmaceutical being produced. However, the use of this compound can help facilitate the production of these pharmaceuticals .

- Summary of Application : This compound is a halogenated heterocycle that is used as a building block in organic synthesis .

- Methods of Application : It may be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .

- Results or Outcomes : The use of this compound in organic synthesis can lead to the production of various other compounds, depending on the specific reactions and conditions used .

Pharmaceutical Intermediate

Organic Synthesis

- Summary of Application : The 2H-pyran ring, which is a part of the “4-(4-Bromophenoxy)tetrahydro-2H-pyran” structure, is a key intermediate in the construction of many natural products .

- Methods of Application : The specific methods of application can vary greatly depending on the natural product being synthesized. However, it often involves complex organic synthesis procedures .

- Results or Outcomes : The outcomes can vary greatly depending on the specific natural product being synthesized. However, the use of this compound can facilitate the synthesis of these natural products .

- Summary of Application : “4-(4-Bromophenoxy)tetrahydro-2H-pyran” is used in the production of safety data sheets .

- Methods of Application : The compound’s properties are analyzed and documented in a safety data sheet, which provides information about handling, storage, and emergency measures in case of an accident .

- Results or Outcomes : The production of a safety data sheet for this compound helps ensure safe handling and use of the compound in various applications .

Natural Product Synthesis

Safety Data Sheet Production

- Summary of Application : “4-(4-Bromophenoxy)tetrahydro-2H-pyran” can be used to produce 4-bromo-phenol .

- Methods of Application : The production process involves a reaction that occurs at a temperature of 20°C .

- Results or Outcomes : The outcome of this application is the production of 4-bromo-phenol, which has its own set of uses in various industries .

- Summary of Application : This compound may be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .

- Methods of Application : The specific methods of application can vary greatly depending on the specific reactions and conditions used .

- Results or Outcomes : The outcomes can vary greatly depending on the specific reactions and conditions used .

Production of 4-Bromo-Phenol

Synthesis of 2-(4-Lithiophenoxy)-Tetrahydro-2H-Pyran and 4-(Tetrahydropyranyloxymethyl)Phenyl Magnesium Bromide

Safety And Hazards

特性

IUPAC Name |

4-(4-bromophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYXVTLWTKYPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584169 | |

| Record name | 4-(4-Bromophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenoxy)tetrahydro-2H-pyran | |

CAS RN |

215453-84-2 | |

| Record name | 4-(4-Bromophenoxy)tetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215453-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

A mixture of 4.0 mL of diethyl-azodicarboxylate in 20 mL of dry tetrahydrofuran was added at 5° C. to a stirred solution of 3.5 g of 4-bromo-phenol, 2.4 mL of 4-hydroxy-tetrahydropyran and 6.6 g triphenylphosphine in 75 mL of tetrahydrofuran within 30 minutes. Stirring was continued at room temperature for 72 hours. The solvent was evaporated in vacuo and the residue chromatographed on silica gel (ethyl acetate) yielding 5.6 g of 4-(4-bromo-phenoxy)-tetrahydropyran as a white solid. M.p. 53-55° C., EI-MS: 256 (M+).

Synthesis routes and methods II

Procedure details

To a solution of 4-bromophenol (15.0 g), tetrahydropyran-4-ol (9.Og) and triphenylphosphine (23.08 g) in THF (100 ml) was added dropwise at 0° C. diethyl azodicarboxylate (40% toluene solution) (38.3 g), and the mixture was stirred at room temperature for 3 days and concentrated under reduced pressure. To the residue was added diethylether, and precipitated crystals were removed by filtration. The filtrate was concentrated, and the residue was dissolved in ethyl acetate. The solution was washed with 1N sodium hydroxide solution (×3) and saturated brine, dried with magnesium sulfate and concentrated under reduced pressure. The residue was purified with silica gel column chromatography (ethyl acetate/hexane=1:4) to give colorless crystals of 4-(4-bromophenyloxy)tetrahydropyran (15.94 g).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)